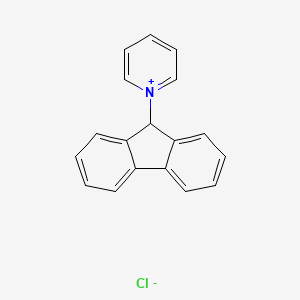![molecular formula C20H14N2O4S B14327210 N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide CAS No. 103825-72-5](/img/structure/B14327210.png)
N-[2-Oxo-3-(pyridin-2-yl)-2H-1-benzopyran-7-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of chromenyl sulfonamides This compound is characterized by the presence of a chromenyl group, a pyridinyl group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with pyridine-2-carbaldehyde to form the chromenyl intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, or catalysts.
Mécanisme D'action
The mechanism of action of N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide derivatives: Compounds with similar core structures but different substituents on the aromatic rings.
Chromenyl sulfonamides: Compounds with the chromenyl and sulfonamide groups but lacking the pyridinyl moiety.
Pyridinyl sulfonamides: Compounds with the pyridinyl and sulfonamide groups but lacking the chromenyl moiety.
Uniqueness
N-(2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl)benzenesulfonamide is unique due to the combination of its chromenyl, pyridinyl, and benzenesulfonamide groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
103825-72-5 |
|---|---|
Formule moléculaire |
C20H14N2O4S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-(2-oxo-3-pyridin-2-ylchromen-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H14N2O4S/c23-20-17(18-8-4-5-11-21-18)12-14-9-10-15(13-19(14)26-20)22-27(24,25)16-6-2-1-3-7-16/h1-13,22H |
Clé InChI |
YVKFONOETOCLDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


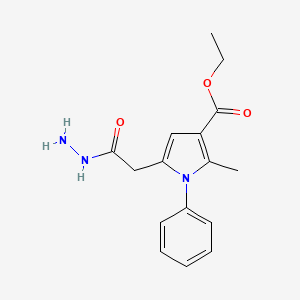

![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
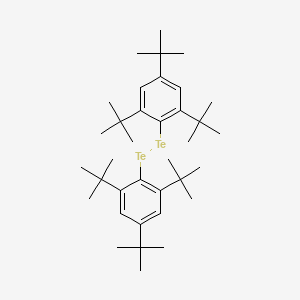
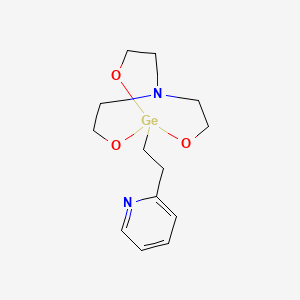
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
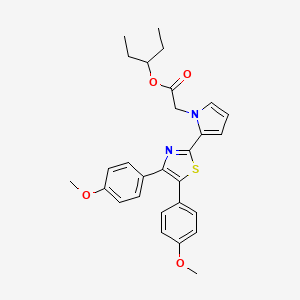
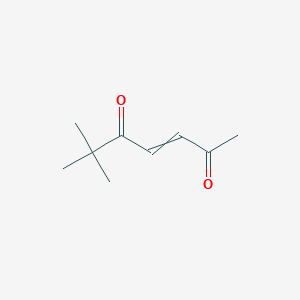
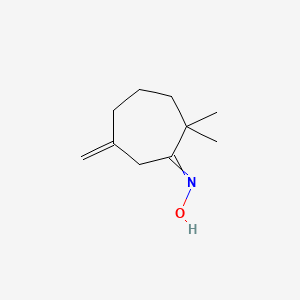
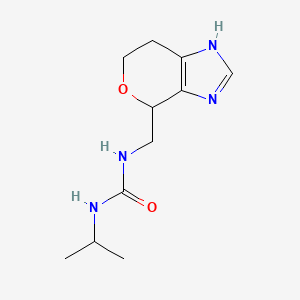

![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)
